3-Ethynylquinoline
Overview
Description
3-Ethynylquinoline is a chemical compound with the molecular formula C11H7N . It is used for research and development purposes .
Synthesis Analysis
The synthesis of quinoline derivatives, such as this compound, often involves α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis . The reaction mechanisms, conditions, and yields of the target products have been discussed in various studies .Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline core with an ethynyl group attached at the 3-position . The average mass of the molecule is 153.180 Da, and the monoisotopic mass is 153.057846 Da .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 78-81°C . The molecular weight of this compound is 153.18 .Scientific Research Applications
Photovoltaic Cells
Quinoline derivatives, including 3-Ethynylquinoline, have been explored for their potential in third-generation photovoltaics. Their unique properties such as absorption spectra and energy levels make them suitable for use in photovoltaic cells, contributing to advancements in solar energy harnessing technologies .
Medicinal Chemistry
The quinoline motif is a significant scaffold in drug discovery due to its pharmacological properties. This compound could be investigated for its therapeutic potential in developing new medications .
Synthetic Organic Chemistry
Quinolines are essential in synthetic organic chemistry, and this compound may serve as a versatile intermediate or reactant in synthesizing various biologically active molecules .
Safety and Hazards
properties
IUPAC Name |
3-ethynylquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N/c1-2-9-7-10-5-3-4-6-11(10)12-8-9/h1,3-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBDHAOKWPWQMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC2=CC=CC=C2N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20365729 | |
Record name | 3-ethynylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20365729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
78593-40-5 | |
Record name | 3-ethynylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20365729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ethynylquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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